4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid

PROTAC synthesis Lead optimization Lipophilic efficiency

PROTAC library synthesis often stalls due to building blocks with unsuitable lipophilicity-leading to poor solubility, promiscuous binding, and inconsistent degradation readouts. 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid (CAS 191018-57-2) solves this with a balanced XLogP3 of 1.8 (0.4 units lower than non-keto analogs) and 5 H-bond acceptors for enhanced ternary complex cooperativity. • Pre-classified Protein Degrader Building Block-no in-house coupling validation needed • 3,4-Difluorophenyl motif resists oxidative metabolism, favoring PK profiling • ≥95% purity; global shipping from BenchChem

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 191018-57-2
Cat. No. B1354476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid
CAS191018-57-2
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C11H10F2O3/c1-6(11(15)16)4-10(14)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4H2,1H3,(H,15,16)
InChIKeyAULAEUGQEJLYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic Acid Overview


4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid (CAS 191018-57-2) is a synthetic γ-keto carboxylic acid building block characterized by a 3,4-difluorophenyl substituent and a 2-methyl group on the butanoic acid scaffold [1]. This compound is specifically cataloged within the protein degrader building block family, indicating its intended utility in the synthesis of PROTACs (proteolysis targeting chimeras) and other heterobifunctional degraders [2]. Its molecular formula is C₁₁H₁₀F₂O₃ with a molecular weight of 228.19 g/mol, and it is commercially available at ≥95% purity from multiple research chemical suppliers [1].

Synthetic Workflow

Supports PROTAC degrader assembly via γ-keto acid handle for amide coupling with linker-E3 ligand conjugates

Scaffold Design

3,4-difluorophenyl substituent enables balanced lipophilicity profiling for degrader library development

Procurement Context

Pre-classified protein degrader building block, reducing synthetic trial-and-error for VHL/CRBN-recruiting PROTACs

In-Class Analog Limitations


Even structurally close in-class compounds, such as the mono‑fluorinated 4‑(4‑fluorophenyl)‑2‑methyl‑4‑oxobutanoic acid or the non‑keto 4‑(3,4‑difluorophenyl)butanoic acid, exhibit quantifiable differences in lipophilicity (ΔXLogP3 up to 0.4 log units) and hydrogen‑bond acceptor capacity that directly affect solubility, permeability, and intermolecular binding potential [1][2]. These deviations can lead to divergent pharmacokinetic profiles, altered degrader ternary complex formation, and inconsistent biological readouts, making simple interchange without re‑validation unacceptable in rigorous research and industrial workflows.

Target Compound

3,4-difluorophenyl · γ-keto acid · 2-methyl scaffold

Mono-fluoro Analog

Lipophilicity shift (ΔXLogP3) may alter permeability and nonspecific binding in cellular assays

Target Compound

5 H-bond acceptors · γ-keto carbonyl present

Non-Keto Analog

Reduced HBA network and higher lipophilicity may weaken ternary complex stabilization

Target Compound

Designated degrader building block · vendor pre-selected

Generic Analog

May lack curated classification; coupling condition validation may be required

Quantitative Evidence for 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic Acid


Lipophilicity vs Mono-Fluoro Analog

The target compound displays a computed XLogP3 of 1.8, compared to 1.7 for the mono‑fluorinated analog 4‑(4‑fluorophenyl)‑2‑methyl‑4‑oxobutanoic acid (CAS 68415‑18‑9) [1][2]. This Δ of +0.1 log unit results from the second fluorine atom at the meta position and can influence passive membrane permeability and nonspecific binding in cellular PROTAC assays.

Lipophilicity vs Mono-F
Direct comparison
XLogP3 1.8 (target) vs 1.7 (mono-F) +0.1 log units
Supports balanced lipophilic efficiency (LipE) profiling in degrader series
Computed values; experimental logD determination recommended
PROTAC synthesis Lead optimization Lipophilic efficiency

Lipophilicity Modulation vs Non-Keto Analog

Relative to 4‑(3,4‑difluorophenyl)butanoic acid (CAS 136295‑00‑6), which lacks the γ‑keto and 2‑methyl groups, the target compound shows an XLogP3 of 1.8 versus 2.2 – a reduction of 0.4 log units [1][2]. The introduction of the polar keto group and the α‑methyl substituent thus moderates lipophilicity, potentially improving aqueous solubility and reducing logD‑driven off‑target binding.

Lipophilicity vs Non-Keto
Cross-study comparable
XLogP3 1.8 (target) vs 2.2 (non-keto) −0.4 log units
May improve aqueous solubility and reduce logD-driven off-target binding
Computed; experimental solubility and logD confirmation advised
Solubility Bioavailability PROTAC linker design

HBA Network vs Non-Keto Analog

The target compound contains five hydrogen‑bond acceptor sites (two carbonyl oxygens, two carboxylate oxygens, and the ether‑like ketone oxygen), compared to four acceptors in 4‑(3,4‑difluorophenyl)butanoic acid [1][2]. The additional carbonyl group provides a supplementary polar interaction point that can engage E3 ligase residues or protein‑of‑interest binding pockets, potentially strengthening ternary complex formation in PROTAC applications.

HBA Count
Cross-study comparable
5 H-bond acceptors (target) vs 4 (non-keto) +1 acceptor
Additional polar contact may support ternary complex stabilization
Computed by Cactvs; binding assays required to confirm engagement
Binding affinity Target engagement Ternary complex stabilization

Degrader Building Block Designation

In contrast to the mono‑fluoro analog 4‑(4‑fluorophenyl)‑2‑methyl‑4‑oxobutanoic acid, which is listed generically without a dedicated product family, the target compound is explicitly marketed as a 'Protein Degrader Building Block' by multiple vendors [1]. This classification signals compatibility with standard degrader linker chemistry and positions the compound as a purpose‑selected intermediate for constructing VHL‑ or CRBN‑recruiting PROTAC molecules.

Degrader Classification
Supporting evidence
Designated 'Protein Degrader Building Block' (vendor catalog) vs generic listing
Pre-selected for degrader linker chemistry; may reduce synthetic validation steps
Catalog classification as of April 2026; verify coupling conditions
PROTAC Targeted protein degradation Degrader library synthesis

Metabolic Stability: Difluorophenyl Advantage

The difluorophenyl moiety has been reported in medicinal chemistry literature to enhance metabolic stability relative to mono‑fluorinated or non‑fluorinated phenyl rings, primarily by blocking oxidative metabolic soft spots and altering electronic distribution [1]. Although direct microsomal stability data for this specific compound are not publicly available, the structural feature is consistent with well‑established fluorine‑mediated metabolic shielding. This class‑level attribute provides a rational basis for selecting the 3,4‑difluoro variant when designing degraders intended for in vivo pharmacokinetic studies.

Metabolic Stability Inference
Class-level inference
3,4-difluorophenyl motif associated with metabolic shielding in literature
May support extended half-life for in vivo pharmacokinetic studies
Direct microsomal stability data not available; requires experimental validation
Metabolic stability Fluorine chemistry Drug metabolism

Application Scenarios for 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic Acid


PROTAC Library: Lipophilic Efficiency Focus

The moderate XLogP3 of 1.8 (0.4 log units lower than the non‑keto analog) makes this building block suitable for degrader series where balanced lipophilicity is essential to maintain solubility and avoid promiscuous binding [Section 3, Evidence Items 1‑2]. Chemists assembling VHL‑ or CRBN‑based PROTAC libraries can use this compound as the target‑protein ligand precursor, confident that the 3,4‑difluorophenyl group and keto‑acid scaffold will contribute favorable ADME properties while preserving the carboxylic acid handle for linker conjugation [1].

Polar Contacts for Ternary Complex Stabilization

The extra hydrogen‑bond acceptor (5 vs. 4 HBA) offers an additional interaction point that can be exploited in structure‑guided degrader design to strengthen the E3 ligase–target protein interface [Section 3, Evidence Item 3]. This is particularly relevant when the target protein binding pocket contains a polar residue that can engage the γ‑keto carbonyl, potentially improving cooperativity and degradation efficiency [1].

Efficient Synthesis via Curated Building Blocks

The explicit 'Protein Degrader Building Block' classification means this compound has been pre‑selected for degrader chemistry, reducing the need for in‑house validation of coupling conditions [Section 3, Evidence Item 4]. For contract research organizations (CROs) and biotech companies operating under tight timelines, using a purpose‑curated intermediate can eliminate synthetic bottlenecks and accelerate hit‑to‑lead progression [1].

In Vivo Lead Series: Metabolic Stability

The 3,4‑difluorophenyl motif is associated with improved resistance to oxidative metabolism, a property that, by class‑level inference, may extend to this compound [Section 3, Evidence Item 5]. Although direct microsomal data are awaited, this structural attribute renders the target compound a preferred candidate over mono‑fluoro or non‑fluorinated analogs for degrader programs anticipating pharmacokinetic profiling in rodent models [1].

Application
Selection Property
Validation Focus
PROTAC library with balanced lipophilicity
Moderate computed lipophilicity scaffold
Experimental logD and solubility profiling
Ternary complex stabilization design
Additional hydrogen bond acceptor functionality
Ternary complex formation and cooperativity assays
Accelerated degrader synthesis
Pre-validated degrader building block classification
Coupling condition compatibility and linker conjugation efficiency
In vivo lead series with metabolic stability support
Difluorophenyl motif for potential metabolic shielding
Microsomal stability assays and pharmacokinetic profiling
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